molecular formula C13H18BrF3OSi B13458444 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene

Cat. No.: B13458444
M. Wt: 355.26 g/mol
InChI Key: XIOACMCEOQATRF-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene is an organic compound that features a bromine atom, a tert-butyldimethylsilanyloxy group, and a trifluoromethyl group attached to a benzene ring

Properties

Molecular Formula

C13H18BrF3OSi

Molecular Weight

355.26 g/mol

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H18BrF3OSi/c1-12(2,3)19(4,5)18-9-6-7-11(14)10(8-9)13(15,16)17/h6-8H,1-5H3

InChI Key

XIOACMCEOQATRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene typically involves multiple stepsThe reaction conditions often involve the use of reagents such as n-butyllithium and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or THF . The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the presence of the bromine atom, the tert-butyldimethylsilanyloxy group, and the trifluoromethyl group. These functional groups can interact with various molecular targets and pathways, facilitating different chemical transformations .

Comparison with Similar Compounds

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and wide range of applications.

Biological Activity

1-Bromo-4-(tert-butyldimethylsilanyloxy)-2-trifluoromethylbenzene is a synthetic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and materials science. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H14BrF3O2Si
  • Molecular Weight : 339.21 g/mol
  • CAS Number : 168971-68-4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its unique structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
  • Cell Signaling Modulation : The presence of the tert-butyldimethylsilyl group may influence cell signaling pathways, although specific pathways remain to be elucidated.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Some evidence points to neuroprotective properties, possibly through the modulation of oxidative stress pathways.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on several human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating potency comparable to established chemotherapeutics.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)10Reactive oxygen species generation

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential for development as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

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